2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride
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Overview
Description
2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride is a complex organic compound with significant applications in the field of antibiotics. It is known for its potent antibacterial properties and is used in various medical treatments .
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the core bicyclic structure and subsequent functionalizationThe final steps involve the coupling of the thiazole derivative with the bicyclic core and the addition of the dimethylpropanoyloxymethyl group .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, particularly on the thiazole ring, can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride is extensively used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Investigating its effects on bacterial cells and understanding its antibacterial properties.
Medicine: Developing new antibiotics and studying its efficacy against various bacterial strains.
Industry: Used in the production of antibacterial agents and other pharmaceuticals.
Mechanism of Action
The compound exerts its antibacterial effects by targeting the bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), inhibiting the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Compared to other similar compounds, such as cefditoren pivoxil and cefcapene pivoxil hydrochloride, 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride stands out due to its unique structural features and potent antibacterial activity . Similar compounds include:
- Cefditoren pivoxil
- Cefcapene pivoxil hydrochloride
- Cefteram pivoxil
These compounds share a similar core structure but differ in their side chains and functional groups, which influence their antibacterial spectrum and pharmacokinetic properties.
Properties
Molecular Formula |
C20H26ClN5O7S2 |
---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydron;chloride |
InChI |
InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H |
InChI Key |
XAAOHMIKXULDKJ-UHFFFAOYSA-N |
Canonical SMILES |
[H+].CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.[Cl-] |
Origin of Product |
United States |
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